Product packaging for Thymine hydrate(Cat. No.:CAS No. 13514-92-6)

Thymine hydrate

Cat. No.: B078801
CAS No.: 13514-92-6
M. Wt: 144.13 g/mol
InChI Key: IXLRNGYVHSNFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thymine hydrate is a fundamental pyrimidine nucleobase, essential for DNA structure and function. As one of the four core building blocks of DNA, it specifically pairs with adenine via two hydrogen bonds, ensuring the fidelity of genetic information storage and replication. In research, this compound is critical for studying DNA biosynthesis, repair mechanisms, and nucleic acid metabolism. It is extensively used as a precursor in the chemical and enzymatic synthesis of oligonucleotides, thymidine, and various labeled analogs. Furthermore, due to its inherent photosensitivity, this compound serves as a key model compound in photobiology and radiobiology for investigating the molecular mechanisms of UV-induced DNA damage, particularly the formation of cyclobutane pyrimidine dimers. Its well-defined structure and high purity make it an invaluable standard in analytical chemistry, including HPLC and mass spectrometry, for the quantification and identification of nucleic acid components in complex biological samples. This product is presented as a high-purity, well-characterized solid to ensure consistency and reliability in a wide spectrum of experimental applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O3 B078801 Thymine hydrate CAS No. 13514-92-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13514-92-6

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

6-hydroxy-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H8N2O3/c1-2-3(8)6-5(10)7-4(2)9/h2-3,8H,1H3,(H2,6,7,9,10)

InChI Key

IXLRNGYVHSNFAY-UHFFFAOYSA-N

SMILES

CC1C(NC(=O)NC1=O)O

Canonical SMILES

CC1C(NC(=O)NC1=O)O

Synonyms

6-hydroxy-5,6-dihydrothymine
6-hydroxy-5,6-dihydrothymine, (cis)-isomer
6-hydroxy-5,6-dihydrothymine, (trans)-isomer
thymine hydrate

Origin of Product

United States

Formation Pathways and Chemical Reactivity of Thymine Hydrate

Ultraviolet (UV) Radiation-Induced Formation

UV radiation is a principal environmental factor leading to the formation of thymine (B56734) hydrates in DNA. This process, known as photohydration, involves the addition of a water molecule across the 5,6-double bond of the thymine ring.

Mechanisms of Photohydration in DNA and Polynucleotides

The absorption of UV light by thymine in an aqueous environment, such as within a DNA molecule, can lead to the formation of thymine hydrate (B1144303). acs.org This reaction is a type of photo-induced nucleophilic hydrolysis where water acts as the nucleophile. oup.com While thymine is less susceptible to photohydration compared to other pyrimidines like cytosine and uracil (B121893), the formation of thymine hydrate is a recognized form of DNA damage. nih.gov The process is understood to proceed from a singlet excited state of the thymine molecule. researchgate.net Theoretical models suggest a "hot" ground state mechanism, where rapid internal conversion from the excited state produces a vibrationally excited ground state molecule with enough energy to overcome the activation barrier for the addition of water. lookchem.com

Isomeric Products: cis-Thymine Hydrate and trans-Thymine Hydrate Formation

The addition of water across the C5-C6 double bond of thymine is not stereospecific, leading to the formation of two diastereomeric isomers: cis-thymine hydrate (5R,6S and 5S,6R enantiomers) and trans-thymine hydrate (5R,6R and 5S,6S enantiomers). Both cis- and trans-thymine hydrates have been identified in UV-irradiated poly(dA-dT):poly(dA-dT). nih.govias.ac.in The relative stability and conformation of these isomers can be influenced by the local DNA sequence and structure.

Photochemical Intermediates and Reaction Kinetics

The photohydration of pyrimidines is an ultrafast process. Upon UV absorption, theoretical simulations suggest the formation of a highly energetic but kinetically stable intermediate within approximately 50–200 femtoseconds. copernicus.orgscispace.com This intermediate is characterized by a half-chair puckered pyrimidine (B1678525) ring and a twisted C5=C6 double bond. copernicus.orgscispace.com This transient species is sufficiently long-lived to react with a neighboring water molecule, leading to the formation of the hydrate product. copernicus.orgscispace.com

The quantum yield for thymine photohydration is notably lower than that for other pyrimidines, indicating a less efficient process. nih.gov The decay of thymine hydrates in DNA follows first-order kinetics. nih.gov The stability of these hydrates is temperature-dependent, with an estimated half-life of approximately 33.3 hours at 37°C in DNA. nih.gov

Temperature (°C)Rate Constant (k) for this compound Decay in DNA (s⁻¹)Half-life (t₁/₂) (hours)
50--
60--
70--
802.8 x 10⁻⁵-
37 (extrapolated)0.6 x 10⁻⁵33.3

Data extrapolated and calculated from studies on irradiated poly(dA-dT):poly(dA-dT). nih.gov

Ionizing Radiation and Radical-Mediated Genesis

Ionizing radiation, such as X-rays and gamma rays, damages DNA through both direct and indirect effects, both of which can lead to the formation of thymine derivatives, including precursors to this compound. tandfonline.com

Reaction with Hydroxyl and Hydrogen Radicals in Aqueous Environments

The indirect effect of ionizing radiation involves the radiolysis of water, which generates highly reactive species, most notably the hydroxyl radical (•OH). tandfonline.com The hydroxyl radical can react with thymine in two main ways: abstraction of a hydrogen atom from the methyl group or addition to the C5-C6 double bond. tandfonline.com The addition of •OH to the C5-C6 double bond of thymine is a diffusion-controlled reaction and is a major pathway for thymine damage. This addition leads to the formation of hydroxylthymine radicals, which are precursors to stable products like thymine glycols and other oxidized thymine derivatives. Specifically, the addition of •OH can result in the formation of the 6-hydroxy-5,6-dihydrothymin-5-yl radical and the 5-hydroxy-5,6-dihydrothymin-6-yl radical.

Direct Ionization Effects and Thymine Radical Cation Pathways

The direct effect of ionizing radiation involves the deposition of energy directly onto the DNA molecule, leading to ionization and the formation of a thymine radical cation (T•+). ias.ac.intandfonline.com This radical cation is a key intermediate that can undergo several reactions.

One major pathway for the thymine radical cation is deprotonation. This can occur from the N1 position or the C5-methyl group. Another significant reaction pathway is hydration, where the radical cation reacts with a water molecule. This hydration predominantly occurs at the C6 position, leading to the formation of the oxidizing 6-hydroxy-5,6-dihydrothymin-5-yl radical. This radical can then react with molecular oxygen to form hydroperoxides, which are precursors to thymine glycols. The quantum yield for substrate loss of thymine upon photosensitized oxidation to the radical cation is 0.38. ias.ac.in

PrecursorReactionKey Intermediate(s)Subsequent Products
ThymineUV PhotohydrationExcited singlet state, Puckered ring intermediatecis- and trans-Thymine Hydrate
ThymineReaction with •OH6-hydroxy-5,6-dihydrothymin-5-yl radical, 5-hydroxy-5,6-dihydrothymin-6-yl radicalThymine glycols, other oxidized thymines
ThymineDirect IonizationThymine radical cation (T•+)Deprotonation products, Hydration products (via hydroxylthymine radicals)

Formation of Related Oxidative Products (e.g., Thymine Glycol, Hydantoins)

This compound, or 6-hydroxy-5,6-dihydrothymine, is not a final, stable endpoint of DNA damage but rather an intermediate that can lead to other oxidized pyrimidine products. The initial oxidation of pyrimidine bases predominantly targets the C5-C6 double bond. plos.org The hydration of the thymine radical cation, an unstable species formed through the direct effect of ionizing radiation or other oxidative stresses, is a key step. radioprotection.org This hydration occurs mainly at the C6 position, creating a C5-centered radical. radioprotection.org

Subsequent reactions of this intermediate with molecular oxygen can lead to the formation of several products, including thymine glycols, formylamides, and hydantoins. radioprotection.org Thymine glycol (5,6-dihydroxy-5,6-dihydrothymine) is a significant product formed from the oxidation of thymine. glenresearch.comnih.gov Specifically, the cis-5R,6S form is often the predominant diastereomer produced. glenresearch.com

Furthermore, thymine derivatives can decompose into hydantoin (B18101) products. plos.org 5-hydroxy-5-methylhydantoin (B43818) is recognized as a major oxidative decomposition product of thymine. plos.orgglenresearch.com The formation of these hydantoin derivatives from pyrimidines can be initiated by various oxidizing agents, including hydroxyl radicals. plos.org The process underscores the role of this compound as a precursor in a cascade of oxidative DNA damage events.

Table 1: Products Derived from Thymine Oxidation

Precursor Oxidative Product Chemical Name
Thymine Thymine Glycol 5,6-dihydroxy-5,6-dihydrothymine
Thymine 5-hydroxy-5-methylhydantoin 5-hydroxy-5-methyl-1,3-diazinane-2,4-dione
Thymine Radical Cation 5-formyluracil 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Thymine Radical Cation 5-hydroxymethyluracil 5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione

Endogenous and Spontaneous Formation under Physiological Conditions

While often associated with ultraviolet (UV) radiation, thymine hydrates can also form spontaneously within DNA under normal physiological conditions without the need for an external energy source like radiation. nih.govmdpi.com Research has demonstrated the formation of both cis- and trans-thymine hydrate isomers in the absence of irradiation. nih.govoup.com This spontaneous formation suggests that thymine hydrates are a component of the ongoing, endogenous DNA damage that cells must constantly manage. oup.com

Detection in Unirradiated DNA Substrates

The existence of thymine hydrates as endogenously formed lesions is supported by direct experimental evidence. Studies have successfully detected and quantified these hydrates in control, unirradiated DNA substrates. nih.govnih.govscholarsportal.info Using techniques such as high-performance liquid chromatography (HPLC) for definitive identification, researchers have confirmed the presence of thymine hydrates in poly(dA-dT):poly(dA-dT) that was not exposed to UV light. nih.govoup.comoup.com These findings unequivocally show that the formation of this compound is not exclusively a result of radiation-induced damage but also occurs as a consequence of inherent chemical processes in a physiological environment.

Implications for Constant DNA Damage Burden

The spontaneous formation of this compound has significant implications for the concept of a constant DNA damage burden. The lesion itself is relatively stable in DNA, with an estimated half-life of 33.3 hours at a physiological temperature of 37°C. nih.govoup.comoup.com This stability means that once formed, the lesion can persist in the DNA for a significant period, increasing the likelihood of it being present during critical cellular processes like DNA replication.

Table 2: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
Thymine 1135
This compound (6-hydroxy-5,6-dihydrothymine) 123714
Thymine glycol 107736
5-hydroxy-5-methylhydantoin 108528
5-formyluracil 123696
5-hydroxymethyluracil 65038
Guanine 135398634
Cytosine 597
Adenine 190

Stability, Structure, and Dynamics of Thymine Hydrate in Dna

Kinetic Stability and Decay Characteristics within the DNA Duplex

The persistence of thymine (B56734) hydrate (B1144303) within the DNA strand is a critical factor in its potential biological impact. Its stability is not infinite; the lesion undergoes a decay process, reverting to thymine.

First-Order Decay Kinetics at Physiological Temperatures

Studies on the stability of thymine hydrates within synthetic DNA polymers, such as poly(dA-dT):poly(dA-dT), have demonstrated that their decay follows first-order kinetics. nih.govuni.lu This means the rate of decay is directly proportional to the concentration of the thymine hydrate lesions. Research involving the incubation of irradiated DNA at various temperatures (50, 60, 70, and 80 °C) has confirmed this kinetic profile. nih.govuni.lu At 80°C, a specific rate constant (k) for the decay was determined to be 2.8 x 10⁻⁵ per second. nih.govuni.luuni-hamburg.de

Determination of Half-Life and its Biological Significance

By extrapolating from an Arrhenius plot derived from decay rates at elevated temperatures, the half-life of thymine hydrates in DNA at a physiological temperature of 37°C is estimated to be approximately 33.3 hours. nih.govuni.luuni-hamburg.dethegoodscentscompany.com This half-life is comparable to that of free this compound in a neutral aqueous solution. thegoodscentscompany.com

The biological significance of this stability is profound. A half-life of over 30 hours indicates that this compound lesions are sufficiently stable to persist within the cellular environment, potentially leading to genotoxic events if not addressed by cellular repair mechanisms. nih.govuni.luthegoodscentscompany.com The fact that these hydrates can form even in unirradiated DNA under physiological conditions underscores their potential as a constant source of endogenous DNA damage. nih.govuni.luthegoodscentscompany.com This necessitates their continuous and efficient removal by the body's excision-repair systems to maintain genomic integrity. nih.govuni.lu

Decay Kinetics of this compound in DNA

Parameter Value Condition
Kinetics Type First-Order In DNA duplex
Rate Constant (k) 2.8 x 10⁻⁵ s⁻¹ 80 °C
Estimated Half-Life 33.3 hours 37 °C in DNA

Structural Consequences of this compound Formation in DNA

The conversion of a planar thymine base to a non-planar, saturated this compound lesion induces significant local distortions in the DNA's structure.

Conformational Perturbations to the DNA Helix

The saturation of the C5-C6 double bond in the pyrimidine (B1678525) ring of thymine to form this compound results in a nonplanar structure, which perturbs the regular B-form of the DNA helix. scribd.com Molecular dynamics simulations have shown that the presence of 6-hydroxy-5,6-dihydrothymine (a form of this compound) can cause a dramatic increase in the "rise" parameter, which is the distance between adjacent base pairs along the helical axis. scribd.com This structural distortion is often accompanied by a weakening of the Watson-Crick hydrogen bonds in the base pair immediately 5' to the lesion. scribd.com Furthermore, the lesioned base itself tends to exhibit a negative inclination relative to the helical axis, indicating a tilting of the base within the duplex. scribd.com

Stereochemical Aspects of cis and trans Isomers in DNA

This compound possesses two asymmetric carbon centers (C5 and C6), which gives rise to stereoisomers. Both cis-thymine hydrate and trans-thymine hydrate have been identified as products of UV irradiation on DNA. nih.govuni.luuni-hamburg.de The stereochemistry of these isomers is complex, with each isomer potentially existing in different conformations where the hydroxyl and methyl groups are in pseudo-equatorial or pseudo-axial orientations. The specific spatial arrangement of these groups influences their interaction with the surrounding DNA structure and with DNA repair enzymes. The presence of the bulky methyl group on thymine means that certain stereoisomers can cause more significant DNA distortions than analogous lesions on other pyrimidines like cytosine.

Intermolecular Interactions of DNA-Bound this compound

The native DNA double helix is intimately associated with a structured shell of water molecules, particularly within the minor groove, often referred to as the "spine of hydration." These water molecules form crucial hydrogen bonds with the DNA bases. In a standard A-T base pair, the keto groups of thymine are key interaction points for these water molecules.

Enzymatic Recognition and Dna Repair Mechanisms for Thymine Hydrate

Role of Base Excision Repair (BER) Pathway in Hydrate (B1144303) Removal

The primary cellular defense against thymine (B56734) hydrate lesions is the Base Excision Repair (BER) pathway. BER is a multi-step process that recognizes and removes damaged or modified bases from the DNA, followed by the restoration of the correct nucleotide sequence. The initiation of BER for thymine hydrate involves the recognition of the damaged base by a specialized class of enzymes known as DNA glycosylases.

These glycosylases scan the DNA for lesions and, upon recognition of a this compound, catalyze the cleavage of the N-glycosidic bond that links the damaged thymine base to the deoxyribose sugar backbone. This action releases the this compound and creates an apurinic/apyrimidinic (AP) site, also known as an abasic site. Following the removal of the damaged base, subsequent enzymes in the BER pathway, including AP endonuclease, DNA polymerase, and DNA ligase, act sequentially to process the AP site, insert the correct nucleotide (thymine), and seal the remaining nick in the DNA backbone, thereby completing the repair process.

Specificity and Function of DNA Glycosylases

The initial and most critical step in the BER of this compound is its specific recognition and excision by DNA glycosylases. Several DNA glycosylases have been identified that exhibit activity towards oxidized and saturated pyrimidines, including this compound.

Escherichia coli Endonuclease III (Nth) and its Mammalian Homologs (NTHL1)

Escherichia coli Endonuclease III (Nth) is a well-characterized DNA glycosylase that plays a crucial role in the repair of damaged pyrimidines. Studies have demonstrated that Nth can efficiently recognize and excise thymine hydrates from UV-irradiated DNA. The enzyme cleaves the N-glycosidic bond of the hydrated thymine, initiating the BER pathway.

The mammalian homolog of Nth is NTHL1 (Endonuclease III-like protein 1). NTHL1 shares structural and functional similarities with its bacterial counterpart and is a key enzyme in the repair of oxidative DNA damage in humans. Research has shown that NTHL1 possesses a broad substrate specificity for oxidized pyrimidines, including thymine glycol, a lesion closely related to this compound. It is understood that NTHL1 recognizes and binds to thymine glycol, facilitating its removal. Given the structural similarity between this compound and thymine glycol, NTHL1 is considered a primary enzyme for the removal of thymine hydrates in mammalian cells.

EnzymeOrganismSubstrate Specificity
Endonuclease III (Nth) Escherichia coliThis compound, other oxidized pyrimidines
NTHL1 MammalsThymine glycol, other oxidized pyrimidines

NEIL Family Glycosylases (NEIL1, NEIL2) in Hydrate Excision

The Nei-like (NEIL) family of DNA glycosylases, including NEIL1 and NEIL2, are also integral to the repair of oxidative DNA damage. These enzymes exhibit a broad substrate range, with a notable preference for lesions within single-stranded DNA or bubble structures, which can occur during replication and transcription.

NEIL1 and NEIL2 have been shown to efficiently remove a variety of oxidized pyrimidines. Their substrate specificity includes lesions such as thymine glycol, suggesting a role in the repair of thymine hydrates. The ability of NEIL glycosylases to act on various DNA structures suggests they may be particularly important for repairing thymine hydrates that arise in dynamic regions of the genome.

EnzymeSubstrate PreferencePotential Role in this compound Repair
NEIL1 Oxidized bases in single-stranded DNA and bubble structuresRepair during DNA replication
NEIL2 Oxidized bases in single-stranded DNA and bubble structuresRepair during DNA transcription

Thymine DNA Glycosylase (TDG) Involvement in Mismatch and Modified Base Recognition

Thymine DNA Glycosylase (TDG) is another important DNA glycosylase involved in the BER pathway. The primary role of TDG is the removal of thymine from G/T mismatches that arise from the deamination of 5-methylcytosine. TDG also recognizes and excises other modified bases, such as uracil (B121893) and 5-formylcytosine. While the primary substrates of TDG are different from this compound, its mechanism of action provides valuable insights into the recognition of modified bases within the DNA helix. TDG's ability to identify and remove incorrect or modified bases underscores the diverse capabilities of the DNA glycosylase family in maintaining genome stability.

Molecular Mechanisms of Enzyme-DNA Substrate Interaction

The recognition and excision of a damaged base by a DNA glycosylase is a highly specific process that involves intricate molecular interactions between the enzyme and the DNA substrate.

Base Flipping Strategy for Lesion Interrogation and Excision

A key molecular mechanism employed by many DNA glycosylases, including those involved in the repair of this compound, is "base flipping". In this process, the enzyme actively flips the damaged nucleotide out of the DNA double helix and into its active site pocket. This extrahelical positioning of the damaged base allows the enzyme to precisely interrogate the chemical structure of the base and determine if it is a valid substrate for excision.

The process of base flipping involves several steps:

Initial Recognition: The glycosylase scans the DNA for distortions in the helical structure that may indicate the presence of a lesion.

Base Extrusion: Upon encountering a potential lesion, the enzyme facilitates the rotation of the damaged nucleotide out of the base stack.

Active Site Interrogation: The flipped-out base is positioned within the enzyme's active site, where specific amino acid residues interact with the base to verify its identity as a substrate.

Catalysis: If the base is recognized as a lesion, the enzyme catalyzes the cleavage of the N-glycosidic bond.

This base-flipping mechanism provides a high degree of specificity, ensuring that only damaged bases are removed while leaving the vast majority of normal bases untouched. Molecular dynamics simulations and structural studies of DNA glycosylases in complex with their substrates have provided detailed insights into the conformational changes that occur in both the DNA and the enzyme during this process.

Indirect Readout Mechanisms and DNA Backbone Deformations

The recognition of this compound by DNA glycosylases is not solely dependent on direct interactions with the damaged base itself. A crucial component of the recognition process involves "indirect readout," where the enzyme identifies structural distortions in the DNA double helix caused by the lesion. The presence of a this compound, a non-planar, saturated pyrimidine (B1678525), disrupts the regular B-form DNA structure, creating a unique conformational signature that is surveyed by repair enzymes.

Furthermore, the damaged base itself exhibits a pronounced negative inclination relative to the helical axis, meaning it is tilted in a specific manner within the duplex. nih.gov Another related oxidative lesion, thymine glycol, has been shown to induce a distinct "kink" or bend in the DNA at the site of the damage. nih.gov These structural perturbations—bending, increased rise, and altered inclination—destabilize the local DNA structure. This localized instability is a key feature recognized by repair enzymes like Endonuclease III and Thymine DNA Glycosylase (TDG). These enzymes make extensive contact with the sugar-phosphate backbone, and the conformational strain induced by the this compound facilitates the initial binding and subsequent flipping of the damaged base out of the helix and into the enzyme's active site. nih.gov

Helical ParameterObserved Change in DNA with this compound/Related LesionsReference
RiseDramatic increase between the lesion and the 5' adjacent base nih.gov
InclinationLesioned base shows significant negative values relative to the helical axis nih.gov
Overall BendingInduces a "kink" at the site of the lesion nih.gov
Backbone Torsional AnglesNo significant changes observed nih.gov
Neighboring Base PairWeakening of Watson-Crick hydrogen bonds nih.gov

Electrostatic Interactions in Enzyme-Thymine Hydrate Binding

Electrostatic forces are fundamental to the process by which DNA repair enzymes locate and bind to target lesions such as this compound. The DNA backbone is polyanionic due to its phosphate (B84403) groups, creating a significant electrostatic potential that guides the initial, non-specific binding of positively charged repair enzymes. DNA glycosylases, including Thymine DNA Glycosylase (TDG) and Endonuclease III, possess positively charged surfaces that facilitate these long-range electrostatic interactions, allowing the enzyme to scan the DNA for abnormalities. nih.gov

While direct, high-affinity binding to the this compound lesion itself is a key part of recognition, the interactions are not limited to the damaged nucleotide. The enzyme establishes numerous contacts with the phosphate backbone surrounding the lesion. For instance, the catalytic domain of TDG has disordered N- and C-terminal regions enriched in cationic and polar residues that are believed to promote these interactions. nih.gov

Within the active site of these enzymes, specific charged amino acid residues play critical roles in catalysis and binding. In Endonuclease III, mutagenesis studies have identified residues such as Lysine 120 and Aspartate 138 as being catalytically important. embopress.org These residues, positioned at the mouth of the active site pocket, likely contribute to the electrostatic environment necessary for stabilizing the flipped-out nucleotide and facilitating the cleavage of the N-glycosidic bond. embopress.org The interplay of attraction between cationic enzyme residues and the DNA backbone, along with specific electrostatic fields within the active site, helps to properly orient the this compound lesion for excision. Although electrostatic interactions as a whole are complex and can be unfavorable for processes like intercalation, their specific contributions at the component level are critical for the binding and function of DNA repair enzymes. nih.gov

Influence of Specific Hydration Shells on Enzyme Recognition and Catalysis

The water molecules surrounding a DNA molecule, known as the hydration shell, are not randomly distributed but form an ordered structure that is crucial for maintaining the DNA's conformation. victorovchinnikov.com The introduction of a DNA lesion like this compound significantly perturbs this local water structure, creating a distinct "hydration fingerprint" that can be recognized by repair enzymes.

The this compound lesion, being non-aromatic and containing hydroxyl groups, alters the local hydrophobicity and hydrogen-bonding potential compared to an undamaged thymine base. Molecular dynamics simulations of the closely related thymine glycol lesion have shown that this disruption leads to a specific and detectable change in the surrounding water. nih.gov Specifically, these simulations revealed an increased number of water molecules in close proximity to the lesion site. nih.gov This localized increase in hydration makes the glycosyl bond more exposed and accessible to the surrounding solvent. nih.gov

This altered hydration shell plays a dual role in the repair process. First, it serves as an indirect recognition signal for the repair enzyme as it scans the DNA. Second, the increased local concentration of water molecules can be mechanistically important. These water molecules can form a network of water-mediated hydrogen bonds that help stabilize the complex between the enzyme and the damaged DNA. nih.gov For monofunctional DNA glycosylases that use a water molecule as the nucleophile to attack the glycosidic bond, this pre-organized shell of water at the lesion site may facilitate catalysis by positioning a water molecule optimally for the reaction. Therefore, the specific hydration shell around a this compound is not merely a passive solvent effect but an active participant in the enzymatic recognition and repair cascade.

Property of Hydration ShellFinding at this compound/Related Lesion SiteImplication for DNA RepairReference
Water Molecule DensityIncreased number of water molecules are localized near the lesionCreates a distinct "hydration fingerprint" for enzyme recognition nih.gov
Glycosyl Bond AccessibilityThe N-glycosidic bond becomes more exposed to the surrounding water shellFacilitates contact and attack by the repair enzyme's active site or a nucleophilic water molecule nih.gov
Enzyme-DNA Complex StabilizationThe altered water structure allows for water-mediated hydrogen bonds between the enzyme and DNAContributes to the stability of the initial enzyme-substrate complex nih.gov

Computational and Theoretical Studies of Thymine Hydrate

Quantum Chemical Investigations of Hydration Shells

Quantum chemical calculations have been instrumental in characterizing the hydration shells of thymine (B56734), revealing the intricate network of hydrogen bonds and the structural perturbations induced by the solvent.

Density Functional Theory (DFT) and ab initio Approaches to Water Molecule Arrangement

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to model the geometry and electronic structure of thymine-water complexes. aip.orgresearchgate.netaip.org Studies employing these methods, such as those using the B3LYP functional, have been used to optimize the geometries of thymine complexed with a varying number of water molecules. aip.orgresearchgate.netaip.org For instance, calculations on thymine with up to eleven water molecules have shown that the water molecules can be divided into two main groups: those forming direct hydrogen bonds with the hydrophilic sites of thymine and those located around the hydrophobic regions. aip.org

Specifically, six water molecules tend to arrange around the hydrophilic part of thymine, each forming a single hydrogen bond with the nucleobase. aip.org The arrangement of these water molecules is significantly influenced by the methyl group of thymine, leading to a more non-planar hydration shell compared to that of uracil (B121893). aip.org Furthermore, these theoretical approaches have confirmed the existence of weak C-H···O hydrogen bonds between the hydrophobic part of thymine and water molecules. aip.org

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), have also been employed to study thymine-water complexes, often providing results that are in good agreement with DFT calculations. researchgate.netopen.ac.uk These high-level calculations have highlighted that the geometrical parameters of thymine can be highly sensitive to the direct influence of water molecules. aip.org The interaction with water can induce noticeable changes in the molecular structure of thymine, which can be explained by the contribution of a zwitter-ionic resonance form. aip.org

Table 1: Comparison of Calculated Interaction Energies for Thymine-Water Complexes This table is interactive. You can sort and filter the data.

Method/Basis Set Number of Water Molecules Interaction Energy (kcal/mol) Reference
B3LYP/DZP++ 1 - acs.org
B3LYP/DZP++ 2 - acs.org
B3LYP/DZP++ 3 - acs.org
B3LYP/DZP++ 4 - acs.org
B3LYP/DZP++ 5 - acs.org
B3LYP/6-31G(d) 11 -6.3 (Deformation Energy) nsf.gov
MP2/6-311++G(d,p) 1 - researchgate.net
B3LYP/6-311++G(d,p) 1 - researchgate.net

Molecular Dynamics Simulations of Thymine Hydration Shells

Molecular dynamics (MD) simulations offer a dynamic perspective on the hydration of thymine, allowing for the study of the time-dependent behavior of water molecules in the hydration shell. dnu.dp.ua These simulations can reveal details about the structure and dynamics of the hydration layer that are crucial for understanding how water mediates biological processes. dnu.dp.uaresearchgate.net

MD simulations of thymine and its derivatives in aqueous solution have been used to investigate the spatial extent of the hydration shell and the residence times of water molecules around the solute. dnu.dp.uaresearchgate.net For example, simulations of thymine glycol-lesioned DNA have shown specific hydration patterns at the lesion site, suggesting that the distribution of water molecules can be significantly altered by changes in the DNA structure. researchgate.net These simulations indicated an increased number of water molecules near the lesion, which could facilitate recognition and repair by enzymes. researchgate.net

Furthermore, combined quantum mechanics/molecular mechanics (QM/MM) MD simulations have been employed to study the excited-state dynamics of hydrated thymine. acs.org In these approaches, the thymine molecule is treated with quantum mechanics, while the surrounding water molecules are described by classical molecular mechanics. acs.org This hybrid method allows for the investigation of how the aqueous environment influences photochemical pathways. acs.org

Effects of Methyl Group on Hydration and Water Accessibility

The methyl group at the C5 position distinguishes thymine from uracil and plays a significant role in modulating its hydration properties. aip.orgopen.ac.uksci-hub.seresearchgate.net Computational studies have consistently shown that the presence of the methyl group leads to a significant deformation and non-planarity of the hydration shell around the hydrophobic part of the nucleobase when compared to uracil. aip.org

NMR diffusion and Nuclear Overhauser Effect (HOESY) experiments, complemented by theoretical interpretations, have suggested that thymine exhibits lower water accessibility compared to uracil. sci-hub.seresearchgate.net Interestingly, these studies attribute the observed differences in hydration more to the electronic properties of the methyl group rather than its steric hindrance. sci-hub.seresearchgate.net The methyl group can influence the atomic charges on the neighboring oxygen atoms, which in turn can affect their interaction with water molecules. researchgate.net

Electronic Structure and Excited State Dynamics in Hydrated Environments

The aqueous environment profoundly influences the electronic structure and excited-state dynamics of thymine. Solvation can alter ionization energies, modify the character of electronic transitions, and open new relaxation pathways following photoexcitation.

Impact of Microsolvation on Ionization Energies of Thymine Hydrate (B1144303)

Microsolvation, the step-wise addition of individual water molecules to a solute, has a significant impact on the ionization energies of thymine. acs.org Combined theoretical and experimental studies have shown that the addition of each water molecule progressively reduces the ionization energy (IE) of thymine. acs.org

Theoretical calculations using high-level methods like equation-of-motion ionization potential coupled-cluster (EOM-IP-CCSD) have quantified this effect. acs.org For instance, the first vertical IE is reduced by approximately 0.10–0.15 eV for each added water molecule. acs.org The adiabatic ionization energy (AIE), which accounts for structural relaxation in the ionized state, shows an even larger decrease. acs.org This reduction in IE is primarily attributed to the electrostatic interaction between the delocalized positive charge on the ionized thymine and the dipole moments of the surrounding water molecules. acs.org

Table 2: Experimental and Computed Ionization Energies (eV) of Thymine and its Hydrates This table is interactive. You can sort and filter the data.

Species Experimental Onset (PIE) Computed AIE (EOM-IP-CCSD/cc-pVTZ) Reference
Thymine 8.85 ± 0.05 8.90 acs.org
Thymine monohydrate 8.60 ± 0.05 8.51 acs.org
Thymine dihydrate 8.55 ± 0.05 8.52 acs.org
Thymine trihydrate 8.40 ± 0.05 8.35 acs.org

Theoretical Analysis of Electron Scattering and Resonance Formation in Hydrated Clusters

Theoretical studies on electron scattering from hydrated thymine clusters provide insights into the initial events of radiation damage to DNA. Low-energy electrons can be captured by nucleobases, forming transient negative ions or resonances, which can then lead to bond cleavage through dissociative electron attachment (DEA). aip.org

R-matrix calculations have been used to investigate the effect of microsolvation on the low-lying shape resonances of thymine. aip.org These studies show that the presence of water molecules hydrogen-bonded to thymine lowers the energy of these resonances compared to isolated thymine. aip.org The magnitude of this energy shift depends on the specific resonance and the number and location of the water molecules. aip.org

Interestingly, while some theoretical predictions suggested that microhydration might enhance the fragmentation of nucleobases, experimental studies on low-energy electron attachment to microhydrated thymine have shown a suppression of the dissociative channels. This discrepancy is thought to be due to a "caging" effect, where the surrounding water molecules prevent the hydrogen atom from detaching, and through fast energy transfer from the excited nucleobase to the solvent. Theoretical models that incorporate these environmental effects are crucial for accurately describing DEA in a biological context. open.ac.uk

Solid State Behavior and Crystallographic Aspects of Thymine Hydrate

Crystal Structure Elucidation of Thymine (B56734) Hydrate (B1144303)

The crystal structure of thymine hydrate, first reported in 1961, has been the subject of numerous investigations that have refined our understanding of its solid-state form. nih.govnsf.gov It crystallizes in the monoclinic space group P2₁/c. nih.govacs.org While initially described as a monohydrate, more precise modern analyses have characterized it as a stoichiometric channel hydrate with a non-integer water-to-thymine ratio. nih.govresearchgate.net

This compound is classified as a channel hydrate, where water molecules are not integrated into the primary hydrogen-bonding network of the host molecules but are instead located within specific channels in the crystal lattice. nsf.govresearchgate.netacs.org These one-dimensional channels run parallel to the c-axis of the crystal. nsf.govresearchgate.netacs.org

The stoichiometry is a point of particular interest. Though sometimes referred to as a monohydrate, detailed studies have established a more unusual water-to-thymine ratio. nih.gov Gravimetric desorption experiments confirm a stoichiometry of approximately 0.82 molecules of water per molecule of thymine. acs.org This has led to the designation of the compound as thymine 0.8-hydrate. nsf.govacs.orgresearchgate.netacs.orgnih.gov The water occupancy within the channels is about 80%, a confinement dictated by the narrow channel dimensions, which are approximately 3.2 Å at their narrowest point. nsf.gov The stability of this hydrated form is highly dependent on environmental conditions, being stable only at high water activities (a_w > 0.95) and temperatures at or below 25°C. nih.govacs.orgresearchgate.netacs.orgnih.gov

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c nih.govacs.org
Stoichiometry ~0.82 H₂O per thymine acs.org
Hydrate Type Channel Hydrate nsf.govresearchgate.net
Water Channel Orientation Parallel to c-axis acs.org

| Stability Condition | a_w > 0.95 at T ≤ 25°C nih.govacs.orgresearchgate.net |

Hydrogen Bonding Networks within the Crystalline Lattice

The crystal structure of this compound is stabilized by a complex network of hydrogen bonds involving both thymine-thymine and thymine-water interactions. The thymine molecules themselves form robust, one-periodic hydrogen-bonded ribbons. nih.govacs.org This is achieved through strong N–H···O hydrogen bonds between adjacent thymine molecules, which create characteristic R₂²(8) graph-set ring motifs. nih.govacs.org These interactions result in a non-polar ribbon structure. acs.org

Within the channels, the confined water molecules establish their own hydrogen-bonding network. They bond to one another (O_w···O_w distance of 2.55 Å) and also act as a bridge, linking to the host lattice by forming hydrogen bonds with the keto oxygen atoms (O4) of adjacent thymine molecules (O_w···O4 distance of 2.84 Å). nsf.govacs.org Notably, the C2=O2 keto group of the thymine molecule is not involved in strong hydrogen bonding interactions with the water molecules. nih.gov

Dehydration Processes and Polymorphic Transformations

The dehydration of this compound is a dynamic process that leads to the formation of several anhydrous polymorphic forms. This transformation is not a simple loss of water but involves intricate, cooperative molecular rearrangements within the crystal lattice.

Time-Resolved Diffraction Studies of Solid-State Dehydration Kinetics

Time-resolved synchrotron X-ray powder diffraction (sPXRD) has been a crucial technique for monitoring the structural changes that occur during the dehydration of this compound in real-time. acs.orgacs.org These studies reveal that the dehydration process is highly anisotropic, with water loss occurring preferentially along the one-dimensional channels of the c-axis. acs.org

Formation of Anhydrous Polymorphic Forms (Td1, Td2, Td)*

The dehydration of this compound does not yield a single anhydrous product but rather a series of polymorphs, the formation of which depends on the specific conditions of dehydration such as temperature and humidity. nih.govacs.org Research has identified several distinct anhydrous forms, which have been described using different nomenclatures in various studies, such as AH A°, AH B, AH C, and AH D, or alternatively as Td1, Td2, and Td*. nih.govacs.orgacs.org

The formation of these polymorphs is highly sensitive to the environment. For instance, at varying relative humidity (RH), different products are observed: anhydrate form AH C is typically formed at higher RH levels (between 43% and 84%), whereas at lower RH (< 43%), form AH D appears concurrently with AH C. nih.govacs.org It is significant that this compound is the only known precursor for the AH D polymorph. acs.orgnih.gov

Temperature also plays a critical role. At temperatures of 45°C and above, the dehydration process yields a mixture of two major anhydrous phases, Td1 and Td2. acs.orgacs.org The Td2 phase can form through two different pathways: either directly from the dehydration of this compound or through a subsequent polymorphic transformation of the initially formed Td1 phase. acs.orgacs.org If heated further, to above approximately 180°C, Td2 becomes the predominant final product. acs.orgacs.org In addition to these major forms, diffraction studies have provided evidence for a third, transient anhydrous form, denoted Td*, which is short-lived and also converts to Td2. acs.orgacs.org Among the various anhydrous forms, AH A° has been identified as the most thermodynamically stable polymorph under ambient conditions. nih.govacs.orgresearchgate.netacs.orgnih.gov

Table 2: Dehydration Products of this compound

Dehydration Condition Resulting Anhydrous Polymorph(s)
Higher RH (≥ 43% and ≤ 84%) AH C nih.govacs.org
Lower RH (< 43%) AH C + AH D nih.govacs.org
Heating at 22-27 °C Td1 acs.org
Heating at ≥ 45 °C Td1 + Td2 acs.orgacs.org

| Heating above 180 °C | Td2 (major product) acs.orgacs.org |

Cooperative Molecular Motions Governing Phase Transitions

The transition from this compound to its anhydrous forms is governed by complex and cooperative molecular motions. acs.org It is not merely a diffusion of water out of the crystal, but a concerted rearrangement of the thymine molecules themselves. nih.gov Upon the loss of water, the hydrate lattice collapses, triggering these structural changes. nsf.gov

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
Thymine 1135
Water 962
Uracil (B121893) 1174
5-Ethyluracil 66497

Computational Crystal Structure Prediction and Lattice Energy Modeling

Computational modeling has become an indispensable tool for understanding the complex solid-state behavior of pharmaceutical compounds and biologically relevant molecules like thymine. Through methods such as crystal structure prediction (CSP) and lattice energy modeling, researchers can explore the thermodynamic and kinetic relationships between different crystalline forms, including hydrates and their corresponding anhydrates.

The application of computational methods to thymine has provided profound insights into its solid-form landscape, guiding experimental research and explaining observed phenomena. A computational screen for anhydrous (AH) forms of thymine was conducted to generate a crystal energy landscape, which maps possible crystal packings against their lattice energies. nih.gov This landscape revealed a high likelihood of polymorphism for thymine, with the search identifying over 70 unique crystal structures within a narrow energy window of just 5 kJ mol⁻¹ above the global minimum. nih.gov

This computational exploration was instrumental in the subsequent experimental discovery of new thymine polymorphs. nih.govnih.gov The study highlighted that three of the four identified anhydrate forms (designated AH A°, B, and C) are homeoenergetic, meaning they possess very similar lattice energies. nih.gov Their packing arrangements differ primarily in the subtle placement of oxygen and hydrogen atoms. nih.govnih.gov The computationally generated structures for these forms also provided models to understand observed phenomena like stacking faults and disorder. nih.govnih.gov

In the context of the hydrate, computational and experimental work has established that this compound is stable only at high water activities (aw > 0.95) at or below 25°C. nih.govnih.gov Below this threshold, the anhydrous form AH A° is the thermodynamically stable phase. nih.gov Further investigation into the hydrate's structure revealed it to be a channel hydrate with an unusual stoichiometry. nih.govmitoproteome.org Rather than a simple monohydrate, calculations indicated that the channels are too constricted to accommodate a full water molecule per thymine molecule, leading to its classification as a 0.8-hydrate. mitoproteome.org

Table 1: Comparison of Computationally Investigated Thymine Anhydrate Forms

Anhydrate FormEnergy StateStructural CharacteristicPrecursor for Formation
AH A°Thermodynamically most stable at ambient conditionsOrdered phase-
AH BMetastable, homeoenergetic with A° and COrdered phase-
AH CMetastable, homeoenergetic with A° and BDisordered (X-ray diffuse scattering)Dehydration of hydrate
AH DMetastable-Dehydration of hydrate (only known precursor)

Understanding the transformation of a hydrate to an anhydrate at the molecular level is a significant challenge. Computational techniques, especially molecular dynamics (MD) simulations, offer a window into these dynamic processes that are often difficult to capture experimentally. metabolomicsworkbench.org A general computational approach involves constructing a simulation cell based on the known crystal structure of the hydrate. The dehydration process is then simulated by systematically removing water molecules over a set period, allowing researchers to observe the resulting structural changes in real-time. metabolomicsworkbench.org

For this compound, which is a channel hydrate, the dehydration process is understood to occur via a diffusive mechanism where water molecules exit through the one-dimensional channels within the crystal lattice. mitoproteome.org This process is not a simple, single-step event but involves complex and cooperative molecular motions. Time-resolved experimental studies, which provide data to validate computational models, have determined that the solid-state dehydration of this compound proceeds with an activation energy of 115–122 kJ/mol.

Computational simulations can elucidate the formation of various product phases and transient intermediates. Depending on the dehydration conditions, this compound is known to convert to either the AH C or AH D anhydrate forms. nih.govnih.gov Simulations can model how factors like the rate of water removal influence the final product. For instance, rapid computational dehydration can lead to an amorphous, disordered phase, whereas a slower, more controlled removal of water molecules is more likely to result in a crystalline anhydrate. metabolomicsworkbench.org The resulting computationally identified anhydrate may represent a kinetically trapped intermediate rather than the most thermodynamically stable form, highlighting the complexity of predicting solid-state reaction pathways. metabolomicsworkbench.org These computational methods are crucial for building a more complete picture of the coordinated molecular movements that govern the dehydration of crystalline hydrates.

Q & A

Q. What experimental methods are recommended for synthesizing thymine hydrate, and how can researchers ensure phase purity?

this compound is synthesized by dissolving anhydrous thymine in water at elevated temperatures (e.g., 40°C) followed by controlled cooling (e.g., to 8°C) or slurry conversion at 10°C for 5 hours. Post-crystallization, samples must be dried at 92% relative humidity (RH) using saturated KNO₃ solutions to maintain hydration. Phase purity is confirmed via powder X-ray diffraction (PXRD) and spectroscopic techniques (IR/Raman) to distinguish hydrate from anhydrous polymorphs .

Q. How is the crystal structure of this compound characterized, and what hydrogen-bonding motifs are critical to its stability?

The monoclinic P2₁/c structure of this compound features planar diketo thymine molecules forming two distinct hydrogen-bonded ribbon motifs. Water molecules occupy channels parallel to the c-axis, bridging adjacent ribbons via O2⋯H–O interactions. Single-crystal XRD and computational modeling reveal that water stabilizes the lattice by occupying sites not involved in thymine-thymine hydrogen bonds, which are critical for maintaining channel integrity .

Q. What analytical techniques are essential for distinguishing this compound from its anhydrous polymorphs?

Key techniques include:

  • PXRD : Differentiates hydrate (distinct peaks at 2θ = 12.5–17°) from anhydrates (e.g., AH A°–C).
  • Thermogravimetric Analysis (TGA) : Detects mass loss due to dehydration (~100–150°C).
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., hydrate → anhydrate endotherms).
  • Vibrational Spectroscopy (IR/Raman) : Highlights shifts in C=O and N–H stretching frequencies between hydrated and anhydrous forms .

Advanced Research Questions

Q. Under what thermodynamic conditions is this compound stable, and how does dehydration kinetics influence polymorph selection?

this compound is thermodynamically stable only at water activities (a_w) > 0.95 and temperatures ≤25°C. Dehydration kinetics determine the resulting anhydrate: slow dehydration (e.g., ambient conditions) favors metastable AH C (disordered phase), while rapid dehydration (e.g., heating) produces AH D, a polymorph accessible only via hydrate decomposition. The transformation energy (5.7 kJ mol⁻¹) is lower than typical hydrates, reflecting its labile nature .

Q. How can computational crystal energy landscapes guide the discovery of thymine polymorphs, including metastable forms?

Crystal structure prediction (CSP) methods generate energy landscapes populated by homeoenergetic anhydrate structures (e.g., AH A°–C). These models reveal that thymine’s hydrogen-bonded ribbons adopt multiple packing modes with energy differences <0.24 kJ mol⁻¹, explaining the propensity for polymorphism. Experimental screens guided by CSP have identified AH B and AH C, which are metastable but kinetically persistent .

Q. What experimental strategies mitigate challenges in handling this compound during storage and analysis?

  • Humidity Control : Store samples at ≥92% RH using saturated salt solutions (e.g., KNO₃) to prevent dehydration.
  • Low-Temperature Analysis : Perform PXRD and spectroscopy at ≤25°C to avoid phase transitions.
  • Hermetic Sealing : Use high-pressure capsules for DSC/TGA to suppress premature water loss during heating .

Q. How do order-disorder phenomena in thymine anhydrates (e.g., AH C) affect material properties, and what analytical tools detect these features?

AH C exhibits diffuse X-ray scattering due to stacking faults in hydrogen-bonded ribbons, attributed to near-degenerate packing modes. Variable-temperature PXRD and solid-state NMR can resolve dynamic disorder, while lattice energy calculations correlate disorder with entropy stabilization. Such phenomena complicate phase identification but offer insights into nucleation pathways .

Contradictions and Resolutions

  • Hydrate Stability : notes hydrate stability at a_w > 0.95, while emphasizes its instability post-dehydration. This reflects kinetic vs. thermodynamic stability: hydration is reversible only under strict humidity control .
  • Polymorph Nomenclature : AH A° and AH B are termed "true polymorphs" in but "homeoenergetic" in . This arises from energy differences (<0.24 kJ/mol) too small for experimental distinction without high-resolution techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.